Anastatin B
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Overview
Description
Anastatin B is a natural product found in Anastatica hierochuntica with data available.
Scientific Research Applications
Antioxidant and Hepatoprotective Activities
Anastatins A and B, derived from Anastatica hierochuntica, exhibit significant antioxidant and hepatoprotective activities. Anastatin B and its derivatives have been shown to protect against oxidative hepatic injury. These findings suggest their potential therapeutic utility in treating liver damage caused by oxidative stress. Notably, this compound derivatives demonstrated good antioxidant power and effectiveness in reducing liver tissue damage in mice models of acute liver injury induced by carbon tetrachloride (CCl4) (Xiang et al., 2020); (Xiang et al., 2018).
Cardioprotective Effects
Anastatin derivatives have been identified as potential agents for protecting against myocardial ischemia-reperfusion injury. Specifically, a study on compound 13, derived from this compound, showed potent cardioprotective effects both in vitro and in vivo, attributed to its extensive antioxidant activities. This compound significantly reduced infarcted areas in rats with myocardial ischemia-reperfusion injury and improved overall cardiac function (Fu et al., 2021).
Melanogenesis Inhibition
Anastatin A, alongside other compounds isolated from Anastatica hierochuntica, has shown significant inhibitory effects on melanogenesis in murine B16 melanoma cells. These compounds, including Anastatin A, exhibit potential as melanogenesis inhibitors, which might be relevant in cosmetic and therapeutic applications for skin pigmentation disorders (Nakashima et al., 2010).
Properties
Molecular Formula |
C21H14O7 |
---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
(2S)-5,9,10-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-[1]benzofuro[2,3-h]chromen-4-one |
InChI |
InChI=1S/C21H14O7/c22-10-3-1-9(2-4-10)16-7-14(25)20-15(26)8-18-19(21(20)28-16)11-5-12(23)13(24)6-17(11)27-18/h1-6,8,16,22-24,26H,7H2/t16-/m0/s1 |
InChI Key |
ZXWMKYBQWBZFAK-INIZCTEOSA-N |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C(=CC3=C2C4=CC(=C(C=C4O3)O)O)O)C5=CC=C(C=C5)O |
Canonical SMILES |
C1C(OC2=C(C1=O)C(=CC3=C2C4=CC(=C(C=C4O3)O)O)O)C5=CC=C(C=C5)O |
Synonyms |
anastatin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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